4,6-dichloro-2-(methylthio)-5-pyrimidineamine CAS number 333388-03-7
4,6-dichloro-2-(methylthio)-5-pyrimidineamine CAS number 333388-03-7
An In-Depth Technical Guide to 4,6-dichloro-2-(methylthio)-5-pyrimidineamine (CAS 333388-03-7)
Executive Overview
4,6-dichloro-2-(methylthio)-5-pyrimidineamine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a substituted pyrimidine, it belongs to a class of structures that form the core of numerous therapeutic agents. Its specific arrangement of reactive chloro-groups, an electron-donating amine, and a methylthio moiety makes it a versatile synthon, or building block, for constructing more complex molecular architectures. This guide provides a detailed examination of its chemical properties, plausible synthetic routes, characteristic reactivity, and its role as a strategic intermediate in the development of active pharmaceutical ingredients (APIs). Particular emphasis is placed on the principles of its synthesis and its utility in nucleophilic aromatic substitution reactions, drawing parallels with structurally similar and commercially significant analogs.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in drug discovery, integral to the structure of nucleobases in DNA and RNA and present in a wide array of approved drugs, including antivirals, anticancer agents, and cardiovascular medications. The strategic placement of various functional groups onto this core allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
4,6-dichloro-2-(methylthio)-5-pyrimidineamine (Compound 1 ) is a prime example of such a strategically substituted intermediate. The two chlorine atoms at the C4 and C6 positions serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functionalities. The amino group at C5 and the methylthio group at C2 act as important modulating elements, influencing the electronic nature of the ring and providing additional points for chemical modification or interaction with biological targets.
While Compound 1 itself is a valuable research chemical, its structural cousin, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS 145783-15-9), is a well-documented key intermediate in the synthesis of Ticagrelor, a potent antiplatelet drug used to prevent thrombotic events.[1][2] The synthetic logic and reactivity patterns established for the propylthio analog are directly applicable to understanding the potential of the methylthio compound presented here.
Physicochemical and Structural Characteristics
The molecular structure of Compound 1 is defined by a pyrimidine core with five substituents. A comprehensive summary of its key properties is provided below.
| Property | Value | Source |
| CAS Number | 333388-03-7 | - |
| Molecular Formula | C₅H₅Cl₂N₃S | Computed |
| Molecular Weight | 210.09 g/mol | Computed |
| IUPAC Name | 4,6-dichloro-2-(methylthio)pyrimidin-5-amine | - |
| SMILES | CS(C1=NC(Cl)=C(N)C(Cl)=N1) | - |
| Appearance | Light yellow to brown solid | [3] |
Synthesis and Manufacturing Insights
The synthesis of substituted dichloropyrimidines like Compound 1 typically follows a multi-step sequence starting from simple, commercially available precursors. The causality behind the chosen reaction sequence is to build the core ring structure first, followed by functionalization steps (nitration, chlorination) to install the necessary reactive groups, and finally, a reduction to yield the target amine. A plausible and industrially relevant synthetic pathway can be adapted from established methods for the propylthio analog.[4]
Proposed Retrosynthetic Pathway
A logical retrosynthesis involves the reduction of a nitro-intermediate, which is formed via chlorination of a dihydroxypyrimidine. This precursor is synthesized through nitration and S-alkylation of a starting material like 2-thiobarbituric acid.
Caption: Retrosynthetic analysis for the target compound.
Experimental Protocol: A Plausible Synthetic Workflow
The following protocol is a representative, step-by-step methodology based on established chemical transformations for analogous compounds.[4]
Step 1: S-Methylation of 2-Thiobarbituric Acid
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Suspend 2-thiobarbituric acid in an aqueous or alcoholic solvent.
-
Add a base, such as sodium hydroxide, to deprotonate the thiol, forming a thiolate salt. The formation of the thiolate is crucial as it is a much more potent nucleophile for the subsequent alkylation step.
-
Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and maintain the reaction at a controlled temperature (e.g., 30-40°C).
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Upon completion, acidify the mixture to precipitate the product, 4,6-dihydroxy-2-(methylthio)pyrimidine.
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Isolate the product by filtration, wash with water, and dry.
Step 2: Nitration
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Dissolve the product from Step 1 in a suitable acid, such as glacial acetic acid or sulfuric acid.
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Cool the solution to 0-5°C. This low temperature is critical to control the exothermic nitration reaction and prevent unwanted side products.
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Add a nitrating agent, such as fuming nitric acid or a mixture of nitric and sulfuric acids, dropwise while maintaining the low temperature. The electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich pyrimidine ring, preferentially at the C5 position activated by the two hydroxyl groups.
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After the addition is complete, allow the reaction to proceed to completion.
-
Quench the reaction by pouring it onto ice, which precipitates the 4,6-dihydroxy-5-nitro-2-(methylthio)pyrimidine.
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Isolate by filtration, wash, and dry.
Step 3: Chlorination
-
Suspend the nitro-pyrimidine from Step 2 in a high-boiling inert solvent or use the chlorinating agent as the solvent.
-
Add a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline). This step converts the hydroxyl groups into chloro groups, which are far superior leaving groups for subsequent SNAr reactions.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).
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Carefully quench the excess chlorinating agent with ice water.
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Extract the product, 4,6-dichloro-5-nitro-2-(methylthio)pyrimidine, into an organic solvent, wash, dry, and concentrate.
Step 4: Reduction of the Nitro Group
-
Dissolve the dichloro-nitro compound from Step 3 in a suitable solvent like acetic acid or an alcohol/water mixture.
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Add a reducing agent. For industrial scale, reducing metals like iron powder in acetic acid are cost-effective and efficient.[4] Alternatively, catalytic hydrogenation (e.g., H₂ over Pd/C) or other reagents like sodium dithionite can be used.[5] The choice of reductant is critical to selectively reduce the nitro group without affecting the chloro-substituents.
-
Maintain the reaction at a controlled temperature (e.g., 60-70°C for iron/acetic acid) until the starting material is consumed.
-
Filter off the catalyst or inorganic byproducts.
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Neutralize the filtrate and extract the final product, 4,6-dichloro-2-(methylthio)-5-pyrimidineamine, into an organic solvent.
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Purify the product by crystallization or chromatography.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of Compound 1 stems from the high reactivity of its C4 and C6 chloro-substituents towards nucleophiles in SNAr reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the two electron-withdrawing chlorine atoms, making the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate and selectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.[6]
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Studies on related 4,6-dichloropyrimidines show that primary aliphatic amines and anilines readily displace one of the chloro groups under mild conditions.[6] The presence of the C5 amino group in Compound 1 provides additional electron density to the ring, which may slightly decrease the reactivity of the chloro groups compared to a non-aminated analog, but they remain highly susceptible to substitution.
Applications in Drug Discovery and Development
Core Building Block for API Synthesis
Compound 1 is an ideal starting point for generating libraries of novel compounds for biological screening. By reacting it with various amines, alcohols, or thiols, researchers can systematically explore the structure-activity relationship (SAR) of a new chemical series.
Case Study: The Ticagrelor Synthesis via the Propylthio Analog
The most prominent application of a compound of this class is the use of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in the synthesis of Ticagrelor.[1][5] This multi-step synthesis showcases the strategic importance of the dichloropyrimidine intermediate.
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Diazotization and Azide Formation: The 5-amino group is converted to a diazonium salt, which is then displaced by an azide to form an azidopyrimidine.
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Cyclization: The azido group undergoes an intramolecular cyclization with the adjacent pyrimidine nitrogen to form the fused triazole ring, creating the[5][6][7]triazolo[4,5-d]pyrimidine core of Ticagrelor.
-
Nucleophilic Substitution: One of the chloro groups on the original pyrimidine ring is displaced by the amine of a chiral cyclopropylamine side chain.
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Final Coupling: The other chloro group is displaced by coupling with the final chiral cyclopentane side chain.
This sequence highlights how each functional group of the starting intermediate is strategically utilized to construct the final, complex API. The methylthio analog (Compound 1 ) can be envisioned to participate in analogous transformations to create novel P2Y12 antagonists or other enzyme inhibitors.
Caption: Synthetic pathway from pyrimidine to Ticagrelor core.
Safety, Handling, and Storage
As with all laboratory chemicals, 4,6-dichloro-2-(methylthio)-5-pyrimidineamine should be handled with appropriate care. While specific toxicity data for this exact compound is limited, data from structurally related dichloropyrimidines provides guidance.
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Hazard Identification: Structurally similar compounds are classified as harmful if swallowed, causing skin and eye irritation or damage, and may cause respiratory irritation.[2][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3]
Conclusion
4,6-dichloro-2-(methylthio)-5-pyrimidineamine is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug development. Its densely functionalized structure, featuring two reactive chloro-substituents, provides a robust platform for generating diverse molecular libraries through nucleophilic aromatic substitution. The well-established synthetic routes and the proven utility of its close analogs, particularly in the synthesis of blockbuster drugs like Ticagrelor, underscore its strategic importance. For researchers and drug development professionals, this compound represents a key building block for the rational design and synthesis of novel therapeutic agents.
References
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
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Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, C56, e536. Available at: [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Patsnap. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
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